3-Isopropoxypyridine

Overview

Description

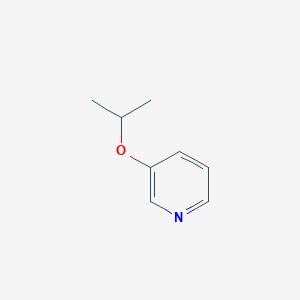

3-Isopropoxypyridine is an organic compound with the molecular formula C₈H₁₁NO It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxypyridine typically involves the reaction of pyridine with isopropyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where pyridine is treated with sodium hydride to form the pyridine anion, which then reacts with isopropyl bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxypyridine can undergo various chemical reactions, including:

Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: The major product is 3-isopropoxy-2-pyridone.

Reduction: The major product is 3-isopropoxypiperidine.

Substitution: Various substituted pyridines, depending on the reagent used.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

3-Isopropoxypyridine serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions. For instance, the compound can undergo nucleophilic substitution where the isopropoxy group can be replaced by other functional groups, enabling the formation of diverse derivatives.

Reactivity Profile

The reactivity of this compound can be summarized as follows:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The isopropoxy group can be substituted with amines or thiols under appropriate conditions. |

| Oxidation Reactions | Can be oxidized using reagents like potassium permanganate to yield more reactive intermediates. |

| Coupling Reactions | Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling for forming biaryl compounds. |

Biological Applications

Pharmacological Potential

Research has indicated that this compound and its derivatives may exhibit various biological activities. Studies have shown that pyridine derivatives can interact with biological targets, potentially leading to therapeutic applications.

- Antitumor Activity : Some derivatives of pyridine have been studied for their cytotoxic effects against cancer cell lines. For example, modifications to the pyridine structure have resulted in compounds that exhibit significant inhibition of tumor growth in vitro and in vivo models .

- Antiviral Activity : Certain derivatives have demonstrated antiviral properties against viruses such as hepatitis C. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyridine ring can enhance antiviral efficacy .

Case Study 1: Anticancer Properties

A study investigated a series of pyridine derivatives, including this compound analogs, for their effects on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . The findings support further exploration of these compounds as potential anticancer agents.

Case Study 2: Antiviral Efficacy

In another research effort, pyridine derivatives were evaluated for their ability to inhibit the replication of hepatitis C virus (HCV). The study revealed that specific modifications led to enhanced binding affinity to viral targets, suggesting a promising avenue for developing antiviral therapies .

Mechanism of Action

The mechanism of action of 3-Isopropoxypyridine involves its interaction with various molecular targets, such as enzymes and receptors. The isopropoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Isopropoxypyridine

- 4-Isopropoxypyridine

- 3-Methoxypyridine

- 3-Ethoxypyridine

Uniqueness

3-Isopropoxypyridine is unique due to the position of the isopropoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

3-Isopropoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its applications in drug design and development.

Chemical Structure and Properties

This compound, with the chemical formula C_10H_13NO, features a pyridine ring substituted with an isopropoxy group at the 3-position. The structural formula can be represented as follows:

The presence of the isopropoxy group significantly influences the compound's lipophilicity and ability to interact with biological targets.

Research indicates that this compound may act as a modulator of various biological pathways. It has been implicated in the inhibition of PI3-kinase activity, which plays a crucial role in cellular processes such as growth, survival, and metabolism. Inhibition of PI3-kinase can lead to decreased cell proliferation and increased apoptosis in certain cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the pyridine ring or the isopropoxy substituent can enhance or diminish its efficacy against specific targets. For instance, variations in the alkyl chain length or branching can affect binding affinity and selectivity towards PI3-kinase isoforms .

Case Study 1: Inhibition of PI3-Kinase

A study evaluated the effects of this compound on PI3-kinase activity using biochemical assays. The compound demonstrated an IC50 value in the micromolar range, indicating moderate inhibitory potency. The findings suggest that this compound could serve as a lead compound for developing new PI3-kinase inhibitors .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15-20 | PI3-Kinase |

| Wortmannin | <0.1 | PI3-Kinase |

Case Study 2: Anti-Cancer Activity

In another investigation, this compound was tested for its anti-cancer properties against various cell lines. The results indicated significant cytotoxicity in breast cancer cells, correlating with its ability to induce apoptosis through the activation of caspases . This highlights its potential utility in cancer therapy.

Research Findings

Further studies have expanded on the pharmacological profile of this compound:

- T-cell Activation : The compound has been shown to influence T-cell signaling pathways, enhancing immune responses in vitro .

- Vascular Effects : Research suggests that it may affect vascular permeability through modulation of endothelial cell functions, which could have implications for treating inflammatory diseases .

Properties

IUPAC Name |

3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-4-3-5-9-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAWPCNJLDNOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463248 | |

| Record name | 3-Isopropyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88111-63-1 | |

| Record name | 3-Isopropyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.